molecular formula C10H10ClNO3 B2612465 2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid CAS No. 28191-75-5

2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid

Cat. No.: B2612465
CAS No.: 28191-75-5
M. Wt: 227.64
InChI Key: VPZKWIDEBRBPHA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol. This compound is characterized by the presence of a chlorophenyl group, an ethylidene group, and an aminooxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with aminooxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid can be compared with other similar compounds, such as:

    4-Chlorophenylacetic acid: Similar in structure but lacks the ethylidene and aminooxy groups.

    Aminooxyacetic acid: Contains the aminooxyacetic acid moiety but lacks the chlorophenyl and ethylidene groups.

    4-Chlorobenzaldehyde: Contains the chlorophenyl group but lacks the ethylidene and aminooxyacetic acid moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-1-(4-chlorophenyl)ethylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-7(12-15-6-10(13)14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKWIDEBRBPHA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.